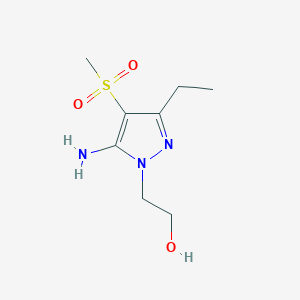
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, an ethyl group, and a methylsulfonyl group attached to the pyrazole ring, along with an ethanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be ethyl acetoacetate and hydrazine hydrate, which react under reflux conditions to form the pyrazole ring.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation. This involves the reaction of the pyrazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction. The pyrazole intermediate is treated with ammonia or an amine under suitable conditions.
Attachment of the Ethanol Moiety: The final step involves the reaction of the pyrazole intermediate with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反应分析
Types of Reactions
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyrazole derivatives.
科学研究应用
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and sulfonyl groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.
相似化合物的比较
Similar Compounds
2-(5-Amino-3-methyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a methyl group instead of an ethyl group.
2-(5-Amino-3-ethyl-4-(methylthio)-1H-pyrazol-1-yl)ethanol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Uniqueness
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is unique due to the combination of its functional groups. The presence of both an amino group and a methylsulfonyl group on the pyrazole ring, along with an ethanol moiety, provides a distinct set of chemical properties and potential reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H15N3O3S |
|---|---|
分子量 |
233.29 g/mol |
IUPAC 名称 |
2-(5-amino-3-ethyl-4-methylsulfonylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H15N3O3S/c1-3-6-7(15(2,13)14)8(9)11(10-6)4-5-12/h12H,3-5,9H2,1-2H3 |
InChI 键 |
VXEOFHIXHUHPNQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=C1S(=O)(=O)C)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


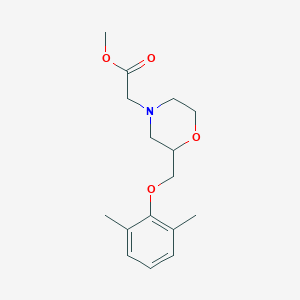
![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B11776724.png)
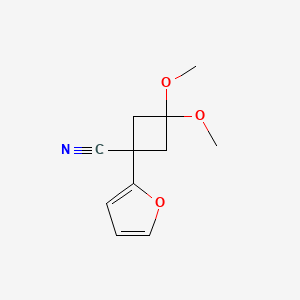
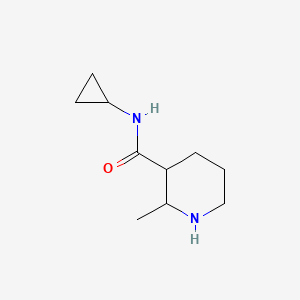
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11776740.png)
![2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11776746.png)
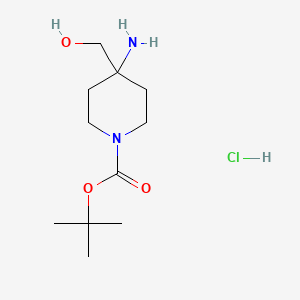
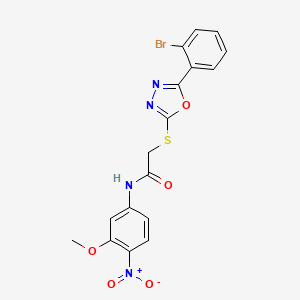
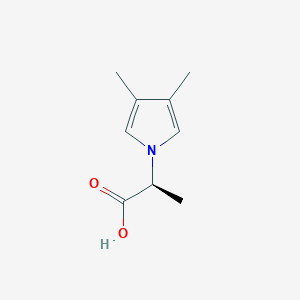
![2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol](/img/structure/B11776764.png)
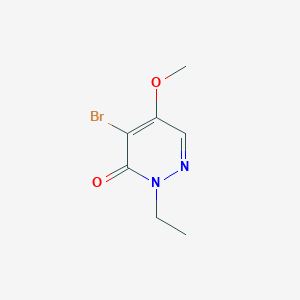
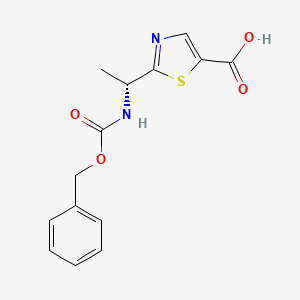
![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
![7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11776781.png)
